(4-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Nitrophenyl Intermediate: This step involves the nitration of phenyl compounds using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The bromophenyl and nitrophenyl intermediates are then coupled with a piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of (4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the piperazine and nitrophenyl groups.
4-Nitrophenylpiperazine: Similar structure but lacks the bromophenyl group.
Uniqueness
(4-BROMOPHENYL)[2-METHYL-4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both bromophenyl and nitrophenyl groups attached to a piperazine ring. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H18BrN3O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18BrN3O3/c1-13-12-20(16-6-8-17(9-7-16)22(24)25)10-11-21(13)18(23)14-2-4-15(19)5-3-14/h2-9,13H,10-12H2,1H3 |
InChI Key |
ITRWIJDBOPENIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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